molecular formula C21H14F6N2O3 B2639889 4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-N-[4-(trifluoromethoxy)phenyl]benzamide CAS No. 339025-09-1

4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-N-[4-(trifluoromethoxy)phenyl]benzamide

Cat. No.: B2639889
CAS No.: 339025-09-1
M. Wt: 456.344
InChI Key: GRZKDCTUAASTMN-UHFFFAOYSA-N
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Description

4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-N-[4-(trifluoromethoxy)phenyl]benzamide is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a pyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-N-[4-(trifluoromethoxy)phenyl]benzamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyridinyl Intermediate: The pyridinyl intermediate can be synthesized through a condensation reaction involving 2-oxo-5-(trifluoromethyl)pyridine and an appropriate aldehyde or ketone under acidic or basic conditions.

    Coupling Reaction: The intermediate is then coupled with 4-(trifluoromethoxy)phenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Assembly: The final step involves the formation of the benzamide linkage, typically achieved through an amide coupling reaction using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

Major Products

    Oxidation: Oxidized derivatives of the pyridinyl moiety.

    Reduction: Reduced forms of the carbonyl groups, potentially leading to alcohols.

    Substitution: Substituted derivatives where trifluoromethyl groups are replaced by other functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl groups are particularly valuable for introducing electron-withdrawing properties, which can influence the reactivity and stability of the resulting compounds.

Biology

In biological research, the compound is studied for its potential as a pharmacophore. The trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable scaffold in drug design.

Medicine

Medicinally, compounds containing trifluoromethyl groups are often explored for their potential as anti-inflammatory, antiviral, and anticancer agents. The specific compound may be investigated for similar therapeutic applications.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, where the trifluoromethyl groups impart desirable properties like hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism of action of 4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-N-[4-(trifluoromethoxy)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance binding affinity through hydrophobic interactions and electronic effects, potentially modulating the activity of the target proteins and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-N-[4-(trifluoromethyl)phenyl]benzamide
  • 4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-N-[4-(trifluoromethyl)phenyl]acetamide

Uniqueness

Compared to similar compounds, 4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-N-[4-(trifluoromethoxy)phenyl]benzamide is unique due to the presence of both trifluoromethyl and trifluoromethoxy groups. This combination can significantly influence its chemical and biological properties, potentially offering enhanced stability, reactivity, and bioactivity.

Properties

IUPAC Name

4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-N-[4-(trifluoromethoxy)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F6N2O3/c22-20(23,24)15-5-10-18(30)29(12-15)11-13-1-3-14(4-2-13)19(31)28-16-6-8-17(9-7-16)32-21(25,26)27/h1-10,12H,11H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZKDCTUAASTMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=CC2=O)C(F)(F)F)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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